N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a tetrazole moiety, and a fluoro-substituted aniline group.
Properties
IUPAC Name |
N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN8O2/c1-8-2-3-11(10(15)4-8)19-12(24)6-16-14(25)9-5-17-20-13(9)23-7-18-21-22-23/h2-5,7H,6H2,1H3,(H,16,25)(H,17,20)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPILDBKZMJJVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=C(NN=C2)N3C=NN=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the tetrazole moiety: This step often involves the reaction of the pyrazole intermediate with sodium azide and a suitable electrophile, such as an alkyl halide, under reflux conditions.
Attachment of the fluoro-substituted aniline group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the fluoro-substituted aniline reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the PI3K-AKT or MAPK pathways, affecting cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A structurally similar compound used as an antimicrobial agent.
Domiphen bromide: Another similar compound with applications in combating bacterial infections.
Uniqueness
N-[2-(2-fluoro-4-methylanilino)-2-oxoethyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, tetrazole moiety, and fluoro-substituted aniline group, which confer specific chemical and biological properties not found in the similar compounds mentioned above .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
